![molecular formula C15H12N2O3S2 B5215068 N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide, also known as ABT-751, is a small molecule inhibitor that is currently being studied for its potential anti-cancer properties. The compound was first synthesized in 1998 by Abbott Laboratories and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act by disrupting microtubule function. Microtubules are essential components of the cytoskeleton and are involved in a variety of cellular processes, including cell division. N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide binds to the beta-tubulin subunit of microtubules, preventing their polymerization and disrupting their function.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It also has a well-defined mechanism of action, which makes it a useful tool for studying microtubule function. However, one limitation of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide. One area of interest is the development of new formulations of the compound that are more soluble in water, which would make it easier to work with in lab experiments. Another area of interest is the development of new analogs of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide that have improved anti-cancer properties. Finally, there is interest in studying the potential use of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide in combination with other anti-cancer drugs, which may enhance its effectiveness.
Synthesemethoden
The synthesis of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-mercaptobenzothiazole to form 2-(4-nitrophenylthio)benzothiazole. This intermediate is then reacted with 4-aminophenylacetic acid to form the final product, N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that the compound inhibits the growth of a variety of cancer cell lines, including those derived from lung, breast, and colon cancers. In vivo studies have also demonstrated anti-tumor activity in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c16-22(19,20)11-7-5-10(6-8-11)17-15(18)13-9-21-14-4-2-1-3-12(13)14/h1-9H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPIKWDKJDNAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

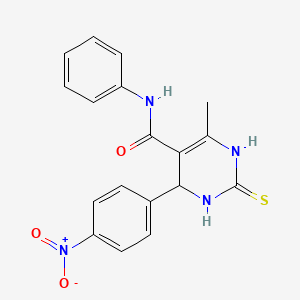
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)



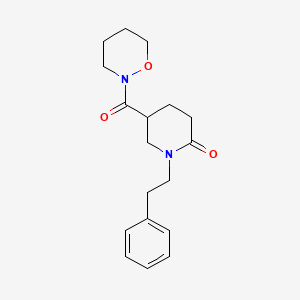
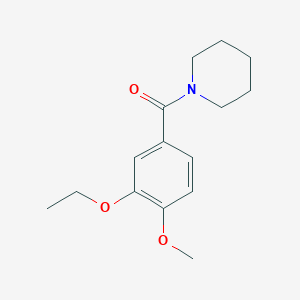

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)
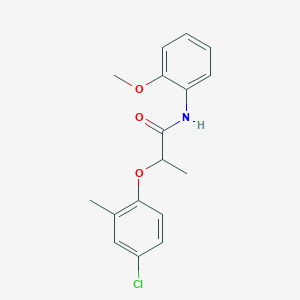
![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
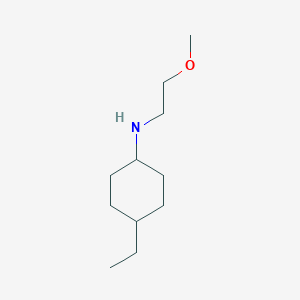
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)
